2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide
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Overview
Description
The compound “2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Scientific Research Applications
Synthesis and Screening for Biological Activities
Synthesis and Biological Activities
Researchers have been focusing on synthesizing derivatives of thiazole and thiourea compounds, exploring their potential in medicinal chemistry, especially as inhibitors and antimicrobial agents. For instance, thiazolidinone derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for type 2 diabetes and obesity treatment. Such compounds have been synthesized using a variety of methods, including one-step reactions and heterocyclization processes, to obtain derivatives with significant biological activities (Navarrete-Vázquez et al., 2012; Eliazyan et al., 2013).
Antimicrobial and Anticancer Activities
Antimicrobial and Anticancer Potential
The exploration of thiazole derivatives for antimicrobial and anticancer activities has been a significant area of research. Some derivatives have shown promising results against various microbial strains and human cancer cell lines. This underscores the importance of these compounds in developing new therapeutic agents (Wardkhan et al., 2008; Holota et al., 2019).
Material Science Applications
Material Science and Corrosion Inhibition
Beyond biomedical applications, thiazole derivatives have found use in material science, particularly as corrosion inhibitors for metals. These compounds offer a protective layer to prevent corrosion in metals, an essential aspect in extending the life of metal components in various industrial applications (Hu et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-16-7-9-18(10-8-16)24-21(27)15-29-22-25-19(14-28-22)13-20(26)23-12-11-17-5-3-2-4-6-17/h2-10,14H,11-13,15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVDTQRNUFBPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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